D-Erythronolactone
Overview
Description
D-Erythronolactone is a white to light yellow crystal powder . It is a chiral synthon used for the synthesis of certain natural products such as the leukotrienes .
Synthesis Analysis
This compound is used as a precursor in the synthesis of various pharmaceuticals . It has been used in the synthesis of both enantiomers of epi-muricatacin, a diastereoisomer of the native acetogenin from Annona muricata .Molecular Structure Analysis
The molecular formula of this compound is C4H6O4 . It has an average mass of 118.088 Da and a monoisotopic mass of 118.026611 Da .Scientific Research Applications
1. Process Quality in Pharmaceutical Manufacturing
D-Erythronolactone has been utilized in demonstrating the efficacy of an integrated Process Analytical Technology (PAT) platform. This platform aims to foster science-oriented pharmaceutical manufacturing and was tested through the synthesis of 4-D-erythronolactone at a kilo-scale using a hybrid process (Tan et al., 2012).
2. Role in Maillard Reaction Studies
Research on 1-deoxy-D-erythro-hexo-2,3-diulose involved the reaction of ethoxyvinyllithium with an erythronolactone derivative. This study contributes to understanding the Maillard reaction, a chemical reaction between amino acids and reducing sugars (Glomb & Pfahler, 2000).
3. Synthesis of 4-Phospho-D-Erythronate
4-Phospho-D-erythronate, an intermediate in the synthesis of pyridoxal 5'-phosphate in some bacteria and an inhibitor of ribose 5-phosphate isomerase, can be synthesized from this compound. This provides a more cost-effective and higher yield method compared to previous techniques (Novikov, Copley & Eaton, 2011).
4. Enantioselective Synthesis Applications
This compound serves as a starting material in the enantioselective synthesis of various compounds, including amino-4-pentenediols and methyl D-erythro-2,3-dihydroxybutanoate. These syntheses contribute to the field of asymmetric synthesis and drug development (Jäger et al., 1991); (Mahalingam, Sathyamurthi & Aidhen, 2005).
5. Environmental Performance in Pharmaceutical Processing
This compound synthesis has been used as a case study to compare the environmental performances of batch and continuous processing in pharmaceutical manufacturing. This research contributes to green engineering by evaluating solvent use, cost, and quality in pharmaceutical processes (Lee, Khoo & Tan, 2016).
Properties
IUPAC Name |
(3R,4R)-3,4-dihydroxyoxolan-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O4/c5-2-1-8-4(7)3(2)6/h2-3,5-6H,1H2/t2-,3-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGMJBNSHAZVGMC-PWNYCUMCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(=O)O1)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@H](C(=O)O1)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90935493 | |
Record name | 3,4-Dihydroxyoxolan-2-onato(3-) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90935493 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Erythrono-1,4-lactone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000349 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
15667-21-7, 17675-99-9 | |
Record name | 3,4-Dihydroxyoxolan-2-onato(3-) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90935493 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Erythrono-1,4-lactone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000349 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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